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molecular formula C16H14ClNO4 B5733766 Methyl 2-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate

Methyl 2-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate

Cat. No. B5733766
M. Wt: 319.74 g/mol
InChI Key: SDULMMQXEAJHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569725B2

Procedure details

A solution of 42A (340 mg, 1.1 mmol) in THF (30 mL)/MeOH (10 mL) was treated with a solution of LiOH monohydrate (223 mg, 5.3 mmol) in water (10 mL). The reaction was stirred for 24 hours at room temperature and concentrated to a yellow solid. The crude acid was dissolved in water (100 mL) and acidified with 1 N HCl to pH 4. The resulting solid was collected by vacuum filtration and washed with water (2×100 mL) to afford 42B (260 mg, 85%).
Name
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:5]([NH:7][C:8]1[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=1[C:10]([O:12]C)=[O:11])=[O:6].CO>C1COCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:5]([NH:7][C:8]1[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=1[C:10]([OH:12])=[O:11])=[O:6]

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)NC2=C(C(=O)OC)C=CC=C2)C=CC1OC
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
LiOH monohydrate
Quantity
223 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
The crude acid was dissolved in water (100 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (2×100 mL)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=C(C(=O)O)C=CC=C2)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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